molecular formula C7H12NNaO7P2 B7983606 (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;sodium hydride

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;sodium hydride

Cat. No.: B7983606
M. Wt: 307.11 g/mol
InChI Key: PCLICMBIUMBJSL-UHFFFAOYSA-N
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Description

The compound with the identifier “(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;sodium hydride” is known as cholesteryl behenate. It is a cholesteryl ester derived from cholesterol and behenic acid. Cholesteryl behenate is a white, waxy solid at room temperature and is primarily used in the cosmetics and pharmaceutical industries due to its emollient and stabilizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl behenate is synthesized through the esterification of cholesterol with behenic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where cholesterol and behenic acid are heated together in the presence of the catalyst until the esterification is complete.

Industrial Production Methods

In industrial settings, cholesteryl behenate is produced using similar esterification methods but on a larger scale. The process involves the use of large reactors where cholesterol and behenic acid are combined with a catalyst and heated to the required temperature. The reaction mixture is then purified through processes such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cholesteryl behenate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, cholesteryl behenate can be hydrolyzed to yield cholesterol and behenic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide. The reaction is typically carried out under reflux conditions.

    Transesterification: Common reagents include methanol or ethanol, and the reaction is often catalyzed by sodium methoxide or potassium hydroxide.

Major Products Formed

    Hydrolysis: Cholesterol and behenic acid.

    Transesterification: Various cholesteryl esters depending on the alcohol used.

Scientific Research Applications

Cholesteryl behenate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of lipid behavior and interactions.

    Biology: Employed in the study of cell membrane structure and function due to its similarity to natural lipids.

    Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.

    Industry: Commonly used in cosmetics as an emollient and stabilizer, and in pharmaceuticals as an excipient.

Mechanism of Action

Cholesteryl behenate exerts its effects primarily through its interaction with lipid membranes. It integrates into lipid bilayers, affecting their fluidity and stability. This property makes it useful in the formulation of liposomes and other lipid-based drug delivery systems. The molecular targets include cell membranes and lipid-based structures, where it helps to stabilize and protect the integrity of these structures.

Comparison with Similar Compounds

Cholesteryl behenate can be compared with other cholesteryl esters such as cholesteryl oleate and cholesteryl stearate.

    Cholesteryl Oleate: Derived from cholesterol and oleic acid, it is more fluid at room temperature compared to cholesteryl behenate.

    Cholesteryl Stearate: Derived from cholesterol and stearic acid, it has similar properties to cholesteryl behenate but with a slightly different melting point and stability.

Cholesteryl behenate is unique due to its long-chain fatty acid component, which imparts specific physical properties such as higher melting point and greater stability, making it particularly useful in certain industrial and pharmaceutical applications.

Similar Compounds

  • Cholesteryl Oleate
  • Cholesteryl Stearate
  • Cholesteryl Palmitate

These compounds share similar structural features but differ in the fatty acid component, which affects their physical and chemical properties.

Properties

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;sodium hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2.Na.H/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLICMBIUMBJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[NaH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[NaH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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